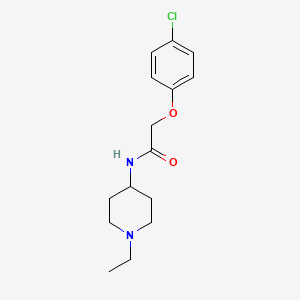

![molecular formula C20H23NO7 B4627618 醋酸(4,8-二甲基-7-[2-(4-吗啉基)-2-氧代乙氧基]-2-氧代-2H-色满-3-基)甲酯](/img/structure/B4627618.png)

醋酸(4,8-二甲基-7-[2-(4-吗啉基)-2-氧代乙氧基]-2-氧代-2H-色满-3-基)甲酯

描述

This compound belongs to a category of organics that are valuable in the synthesis of heterocyclic scaffolds. Its complex structure allows for versatile chemical reactions and properties, making it a focus for various chemical and physical analyses.

Synthesis Analysis

The synthesis of related compounds involves photoinduced one-electron reductive β-activation of an α,β-unsaturated carbonyl moiety for stereoselective CC bond formation, demonstrating the morpholine derivative's role as a "chemical multitalent" in transforming into valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structure of compounds with similar frameworks, revealing detailed insights into their molecular geometry and structural characteristics (Penkova, Retailleau, & Manolov, 2010).

Chemical Reactions and Properties

The chemical versatility is evidenced by its ability to undergo reactions like Baker-Venkataraman rearrangement, enabling the generation of chromenone scaffold, and its utilization in the synthesis of DNA-dependent protein kinase inhibitors (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. Crystallography studies provide insights into the molecular packing and interactions within the crystal lattice (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).

Chemical Properties Analysis

Research on the compound's chemical properties includes reactivity studies under various conditions, analysis of its functional groups, and exploration of its potential as a precursor for further chemical transformations. For example, studies on derivatives of 4-hydroxycoumarin, which share structural similarities, reveal the importance of understanding the electronic and steric effects influencing reactivity (Al-amiery, Obayes, Alwan, Kadhum, & Mohamad, 2013).

科学研究应用

杂环支架合成

醋酸(4,8-二甲基-7-[2-(4-吗啉基)-2-氧代乙氧基]-2-氧代-2H-色满-3-基)甲酯用作合成重要杂环支架的前体。该化合物通过光诱导单电子还原β-活化,促进立体选择性CC键的形成,展示了其作为一种多才多艺的化学多面手的实用性。它很容易转化为有价值的杂环构件,包括各种乙酸衍生物和氨基己三醇,突出了其在有机合成和药物发现中的重要性(Pandey, Gaikwad, & Gadre, 2012).

缺氧细胞的荧光探针

该化合物的衍生物已被用于开发用于选择性检测缺氧细胞的荧光探针。使用硝基咪唑部分作为缺氧触发器设计了一种新型探针,该触发器在还原后释放出表明肿瘤细胞缺氧的游离染料。该应用对生物医学研究至关重要,尤其是在了解和成像疾病相关的缺氧方面(Feng et al., 2016).

乙醇生产中的离子液体

已发现生物燃料生产中的创新应用,其中源自该化合物的吗啉鎓离子液体可提高生物质的乙醇产量。这些吗啉鎓液体因其毒性低且成本低而著称,可显着改善酶促水解和发酵过程,证明了该化合物在可持续能源解决方案中的潜力(Kahani et al., 2017).

有机合成和催化

该化合物促进了各种有机合成方法的发展,包括取代噻吩亚甲基化合物的单罐合成。这证明了其在以高效率和温和条件创建复杂有机分子的实用性,为药物开发和材料科学提供了有价值的工具(Moghaddam et al., 2005).

属性

IUPAC Name |

methyl 2-[4,8-dimethyl-7-(2-morpholin-4-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-12-14-4-5-16(27-11-17(22)21-6-8-26-9-7-21)13(2)19(14)28-20(24)15(12)10-18(23)25-3/h4-5H,6-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQRJHBUSVIDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCOCC3)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

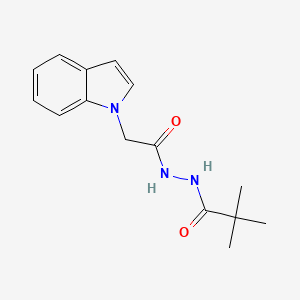

![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)

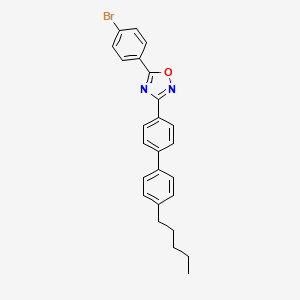

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)

![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)

![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)

![4-nitro-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)phenyl]benzamide](/img/structure/B4627580.png)

![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)

![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4627611.png)

![4-[3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-naphthyl]morpholine](/img/structure/B4627615.png)